molecular formula C27H23F3N4O5 B2432852 ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685860-33-7

ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2432852
CAS No.: 685860-33-7
M. Wt: 540.499
InChI Key: CAWCGFYDQWSBLS-AWSUPERCSA-N
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Description

(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a synthetic organic compound. It is characterized by its complex structure, which includes multiple functional groups such as an oxo group, a tetrahydrofuran ring, a trifluoromethyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidine core, followed by the introduction of the tetrahydrofuran ring and the trifluoromethylbenzoyl group. The final step usually involves the formation of the imino and carboxylate groups under specific reaction conditions such as controlled temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The oxo group can be further oxidized under strong oxidizing conditions.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-methylbenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
  • (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-chlorobenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate

Uniqueness

The presence of the trifluoromethyl group in (E)-ethyl 5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical and biological properties, such as its reactivity and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 2-oxo-7-(oxolan-2-ylmethyl)-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23F3N4O5/c1-2-38-26(37)20-14-19-22(31-21-7-3-4-12-33(21)25(19)36)34(15-18-6-5-13-39-18)23(20)32-24(35)16-8-10-17(11-9-16)27(28,29)30/h3-4,7-12,14,18H,2,5-6,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWCGFYDQWSBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)C(F)(F)F)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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